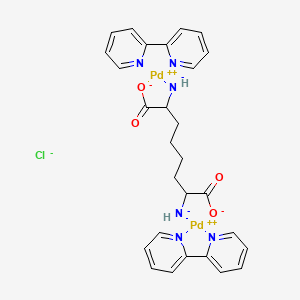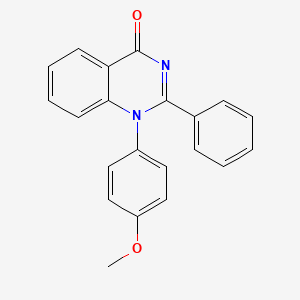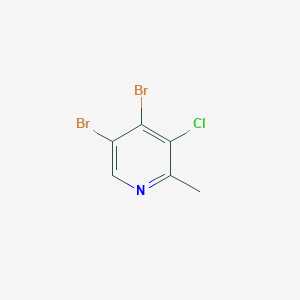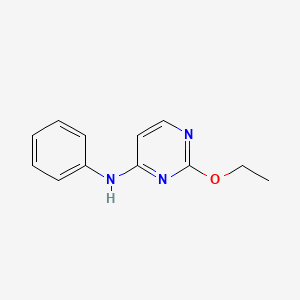
4-(Aminomethyl)benzonitrileHydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is commonly used in various chemical syntheses and has applications in biomedical research. The compound is known for its role in the synthesis of fluorescent-labeled bisbenzamidine and other biochemical tools .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)benzonitrile hydrochloride can be synthesized from 4-cyanobenzylamine. The synthesis involves the reaction of 4-cyanobenzylamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Reactants: 4-cyanobenzylamine and hydrochloric acid
Solvent: Water or methanol
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production of 4-(Aminomethyl)benzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC to ensure product purity
Analyse Chemischer Reaktionen
4-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-(Aminomethyl)benzoic acid
Reduction: 4-(Aminomethyl)benzylamine
Substitution: Various substituted benzonitriles
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of fluorescent-labeled bisbenzamidine, which is a biochemical tool in various studies.
Biology: Employed in the modification of alginate hydrogels for cell engineering applications.
Medicine: Investigated for its potential use in drug delivery systems and as a biochemical marker.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate enzymes involved in biochemical pathways.
Modify Cellular Structures: Alter the properties of hydrogels used in cell engineering.
Enhance Fluorescence: Serve as a fluorescent marker in various biological assays.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)benzonitrile hydrochloride can be compared with similar compounds such as:
4-(Methylamino)benzonitrile: Similar structure but with a methyl group instead of an amino group.
4-(Hydroxymethyl)benzonitrile: Contains a hydroxymethyl group instead of an aminomethyl group.
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Aminomethyl)benzonitrile hydrochloride is unique due to its combination of an aminomethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H9ClN2 |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
4-(aminomethyl)benzonitrile;hydron;chloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H |
InChI-Schlüssel |
QREZLLYPLRPULF-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].C1=CC(=CC=C1CN)C#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)








![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)


